5-Hydroxytoluene-2,4-disulphonic acid CAS number 15509-33-8
5-Hydroxytoluene-2,4-disulphonic acid CAS number 15509-33-8
An In-depth Technical Guide to 5-Hydroxytoluene-2,4-disulphonic acid (CAS 15509-33-8)
Introduction
5-Hydroxytoluene-2,4-disulphonic acid (CAS: 15509-33-8) is a substituted aromatic sulfonic acid of significant interest in the pharmaceutical and chemical industries. Structurally, it is a derivative of m-cresol, featuring two sulfonic acid groups and a hydroxyl group attached to the toluene ring. This arrangement of functional groups imparts high water solubility and strong acidic properties, making it a versatile chemical intermediate.[1] Its primary utility lies in its role as a key building block for the synthesis of various pharmaceutical agents.[] Notably, it serves as a precursor in the production of drugs such as dapsone and sulfoxone, as well as the antiseptic compound Polycresol sulfonal.[] Beyond its established role in pharmaceutical synthesis, its phenolic structure suggests potential applications as an antioxidant, an area of growing interest for its use in cosmetics and food preservation.[]
This guide provides a comprehensive technical overview of 5-Hydroxytoluene-2,4-disulphonic acid, consolidating its chemical properties, a proposed synthesis pathway, recommended analytical methodologies, and critical safety and handling information.
Physicochemical Properties
The fundamental properties of 5-Hydroxytoluene-2,4-disulphonic acid are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic and analytical workflows.
| Property | Value | Source(s) |
| CAS Number | 15509-33-8 | [3][4] |
| Molecular Formula | C₇H₈O₇S₂ | [][3] |
| Molecular Weight | 268.26 g/mol | [][3] |
| IUPAC Name | 4-hydroxy-6-methylbenzene-1,3-disulfonic acid | [] |
| Synonyms | 5-Methylcatechol-2,4-disulfonic acid, 2,4-Disulfo-5-methylphenol | [][4] |
| Predicted Density | 1.792 ± 0.06 g/cm³ | [3] |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | [] |
| InChI Key | VXBOGQDATFKUAM-UHFFFAOYSA-N | [] |
Proposed Synthesis Pathway: Sulfonation of m-Cresol
The hydroxyl group and the methyl group are both ortho-, para-directing activators for electrophilic substitution. The sulfonation would be expected to occur at the positions most activated and sterically accessible, which are the 2, 4, and 6 positions relative to the hydroxyl group. The use of excess sulfonating agent and elevated temperatures can drive the reaction towards disubstitution.
Proposed Reaction: m-Cresol + 2 H₂SO₄ (fuming) → 5-Hydroxytoluene-2,4-disulphonic acid + 2 H₂O
Causality of Experimental Choices:
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Starting Material: m-Cresol is the logical and commercially available precursor that provides the required carbon skeleton.
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Reagent: Fuming sulfuric acid (oleum) or concentrated sulfuric acid is the standard reagent for aromatic sulfonation. The choice of concentration and temperature is critical to control the degree of sulfonation and prevent side reactions like oxidation or charring.
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Temperature Control: A stepwise increase in temperature is often employed. An initial lower temperature allows for monosulfonation, while a higher temperature is required to introduce the second sulfonic acid group, overcoming the deactivating effect of the first.
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Work-up: The reaction mixture is typically quenched by pouring it onto ice. This serves to dilute the acid, dissipate heat, and precipitate the product, which is often less soluble in the cold, acidic aqueous medium. Subsequent purification may involve recrystallization or chromatographic methods.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 5-Hydroxytoluene-2,4-disulphonic acid.
Analytical Characterization
The robust analysis of 5-Hydroxytoluene-2,4-disulphonic acid and related process impurities requires a sensitive and specific analytical method. Given its polar and ionic nature, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is the methodology of choice.[5][6]
Recommended Protocol: UPLC-ESI-MS/MS Analysis
This protocol is adapted from established methods for analyzing phenolic and sulfated compounds and is designed to provide high-resolution separation and sensitive detection.[5][7]
1. Standard and Sample Preparation: a. Stock Solution: Accurately weigh 10 mg of reference standard and dissolve in 10 mL of a methanol/water (1:1) solution to create a 1 mg/mL stock. b. Calibration Standards: Perform serial dilutions of the stock solution with 10% acetonitrile in water to generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). c. Sample Preparation: Dilute the reaction mixture or sample in 10% acetonitrile to a concentration within the calibration range. d. Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to protect the UPLC system.[7]
2. UPLC-MS/MS System and Conditions:
- Column: A reversed-phase C18 column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating polar aromatic compounds.[7]
- Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the sulfonic acid groups are protonated for better retention and ionization.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Elution: A gradient is necessary to elute the polar analyte while cleaning the column of less polar impurities. A typical gradient might be:
- 0-1 min: 5% B
- 1-8 min: Linearly increase to 95% B
- 8-9 min: Hold at 95% B
- 9-10 min: Return to 5% B and equilibrate for the next injection.
- Flow Rate: 0.3 - 0.4 mL/min.
- Column Temperature: 40 °C to ensure reproducible retention times.[7]
- Injection Volume: 2 - 10 µL.
3. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting deprotonated sulfonic acids ([M-H]⁻).[7]
- Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, providing high selectivity and sensitivity.
- Precursor Ion (Q1): m/z 267.0 (for C₇H₇O₇S₂⁻)
- Product Ion (Q3): A characteristic fragment ion would be determined by infusing the standard and performing a product ion scan. A likely fragment is the loss of SO₃ (m/z 187.0).
- Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision according to standard practices.[7]
Diagram: General Analytical Workflow
Caption: A typical workflow for quantitative analysis using UPLC-MS/MS.
Applications and Biological Relevance
The primary documented application of 5-Hydroxytoluene-2,4-disulphonic acid is as a versatile chemical intermediate.[] Its functional groups allow it to be a building block for more complex molecules, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediate: It is a known precursor in the synthesis of Polycresol sulfonal, an antiseptic and hemostatic agent. It is also utilized in the manufacturing pathways of other drugs, including dapsone and sulfoxone.[]
-
Potential Antioxidant: The phenolic hydroxyl group is a key structural feature of many antioxidant compounds, such as Butylated Hydroxytoluene (BHT).[8] This group can donate a hydrogen atom to scavenge free radicals, thereby preventing oxidative damage. While specific antioxidant activity data for 5-Hydroxytoluene-2,4-disulphonic acid is not widely published, its structure suggests it could be explored for applications in cosmetics and food where preventing oxidation is crucial.[]
-
Dye Intermediate: Related compounds like phenol-2,4-disulfonic acid are used as intermediates in the production of dyes and pigments.[1] The reactive nature of the aromatic ring makes it suitable for azo coupling and other reactions used in dye synthesis.
Safety, Handling, and Storage
-
Hazard Classification: As a strong acid, it is expected to be corrosive and an irritant. It should be classified as causing skin irritation (Category 2) and serious eye damage/irritation (Category 2).[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: The compound is noted to be hygroscopic. It should be stored in a tightly sealed container in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[9]
References
-
5-hydroxytoluene-2,4-disulphonic acid - ChemBK. Available at: [Link]
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A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. - Analytical Methods. Available at: [Link]
-
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. Available at: [Link]
-
An improved HPLC-MS/MS method for the simultaneous determination of aliphatic and aromatic compounds in black liquors - Journal of Chromatography B. Available at: [Link]
-
BUTYLATED HYDROXYTOLUENE - FAO. Available at: [Link]
-
Butylated hydroxytoluene - Wikipedia. Available at: [Link]
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols - MDPI. Available at: [Link]
Sources
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- 4. 5-hydroxytoluene-2,4-disulphonic acid | 15509-33-8 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
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